N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine
Overview
Description
The compound “N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine” is a synthetic, lipophilic phenylpiperidine derivative . It has both analgesic (painkiller) and anesthetic (causes reversible loss of consciousness) properties . It works by binding to the body’s opioid receptors, which are found in areas of the brain that control pain and emotions .
Synthesis Analysis
The synthesis of this compound and its analogs generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .Molecular Structure Analysis
The molecular structure of this compound is C22H28N2O with a molecular weight of 336.47052 g/mol . The structure is more lipophilic meaning it dissolves in fat (fat friendly) while morphine is hydrophilic (water loving) and shows a relatively low lipid solubility, about 2.5% of fentanyl .Chemical Reactions Analysis
The chemical reactions of this compound involve binding to the body’s opioid receptors, driving up dopamine levels in the brain’s reward areas, producing a state of euphoria and relaxation . The structural variations among fentanyl-related substances can impart profound pharmacological differences between these drugs, especially with respect to potency and efficacy .Scientific Research Applications
Fluorescence Enhancement in Amino Conjugated Systems
The compound shows significant potential in fluorescence applications due to the "amino conjugation effect." Substituting N-phenyl to aminostilbenes results in a more planar structure, enhancing fluorescence yield and absorption spectrum shifts, making it useful for photophysical studies (Yang, Chiou, & Liau, 2002).
Chemical Reactivity in Organic Synthesis
It's involved in the oxidation of tertiary alicyclic amines, leading to the formation of thiolactams and polysulfides, indicating its reactivity and potential in organic synthesis processes (Perregaard et al., 1977).
Optical Properties in Donor-Acceptor Systems
Research shows its utility in creating donor-acceptor type compounds with notable solvatochromic shifts and fluorescence quantum yields. These properties suggest applications in chemical sensing (Sazhnikov et al., 2013).
Electrochemical Studies
The compound plays a role in the study of electrochemical properties of amines. It's been used to understand the oxidation behavior of various N,N'-substituted p-phenylenediamines, important in developing antioxidants for the rubber industry (Rapta et al., 2009).
Catalytic Systems for Cyclic Amine Synthesis
It's utilized in catalytic systems for N-heterocyclization of primary amines with diols, demonstrating its potential in synthesizing cyclic amines, a key process in pharmaceutical manufacturing (Fujita, Fujii, & Yamaguchi, 2004).
Study of Molecular Structures and Polymorphism
The compound is key in studying molecular structures and polymorphism, as seen in research on different polymorphs of N-phenylpyridin-4-amine (Okuno & Umezono, 2014).
Safety And Hazards
Future Directions
Many different fentanyl derivatives have been developed by pharmaceutical companies to study the analgesic and anesthetic potency effects of adding various substituents to the basic molecule . Unfortunately, this approach has been mimicked by chemists in clandestine laboratories to produce “designer” or illicit non-pharmaceutical fentanyl (NPF) derivatives . There has been a lot of recent news about overdose deaths resulting from fentanyl .
properties
IUPAC Name |
N-phenyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3/c1-3-7-21(8-4-1)11-16-26-17-14-24(15-18-26)27-19-12-23(13-20-27)25-22-9-5-2-6-10-22/h1-10,23-25H,11-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXLNNINXFRTDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=C2)C3CCN(CC3)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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